[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate
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Description
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate, commonly referred to as Z-DCPB, is a novel synthetic compound with a wide range of applications in scientific research. It is a derivative of indole, a type of aromatic hydrocarbon that is found in many natural products, and has been used as a starting material for a variety of chemical reactions. Z-DCPB has been used in many scientific research studies due to its high solubility in both aqueous and non-aqueous solvents, its low toxicity, and its ability to interact with other molecules.
Scientific Research Applications
Anti-Cancer Potential
The compound’s anti-cancer properties have been a subject of interest. Researchers have explored its effects on cancer cell lines, including Caco-2 and HeLa. For instance, a derivative—2-(4’-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole —showed promising cytotoxic activity against Caco-2 cells, comparable to 5-fluorouracil . Additionally, 3-[(benzoyloxy)imino]-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one has demonstrated potential as an anticancer agent against HeLa, MDA-MB-231, DU-145, and HEPG2 cancer cell lines, arresting cell cycle progression at the G2/M stage .
Antimicrobial Properties
The compound’s derivatives exhibit antimicrobial activity. These properties make it relevant in the fight against bacterial and fungal infections . Further studies could explore its mechanism of action and potential clinical applications.
Anti-Inflammatory Effects
Researchers have investigated the anti-inflammatory potential of this compound. Understanding its impact on inflammatory pathways could lead to novel therapeutic strategies for inflammatory diseases .
Antioxidant Activity
The compound’s antioxidant properties are noteworthy. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Further research could elucidate its specific mechanisms and applications .
Material Science Applications
Beyond its biological properties, 3-[(benzoyloxy)imino]-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one finds applications in material science . Investigating its use in materials such as coatings, sensors, or nanocomposites could yield interesting results.
Computational Studies and Structural Characterization
Researchers have conducted computational studies to understand the compound’s structural features. These studies involve bond lengths, angles, and dihedral angles. Additionally, vibrational frequencies and chemical shifts have been calculated using density-functional theory (DFT) methods .
properties
IUPAC Name |
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O3/c23-17-11-10-14(12-18(17)24)13-26-19-9-5-4-8-16(19)20(21(26)27)25-29-22(28)15-6-2-1-3-7-15/h1-12H,13H2/b25-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCQWJGPPYAHDH-QQTULTPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate |
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